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[(1-Fluoroethenyl)sulfinyl]benzene

Cat. No.: B13417403
M. Wt: 170.21 g/mol
InChI Key: QZUXJNRNCJZQIN-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur and Organofluorine Chemistry Research

The strategic integration of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. uni-muenster.de Fluorine's high electronegativity and small size can dramatically alter a molecule's physical and chemical properties, including its metabolic stability, lipophilicity, and binding affinity. nih.govmdpi.com It is estimated that 30-40% of all pharmaceuticals and agrochemicals contain fluorinated motifs. uni-muenster.de

Parallel to this, organosulfur compounds have a rich history in organic synthesis, with functional groups like sulfoxides serving as versatile intermediates and chiral auxiliaries. wikipedia.org The sulfinyl group (>SO) is a polar, pyramidal functional group that can activate adjacent protons and participate in a variety of chemical transformations. wikipedia.orgnih.gov

The combination of these two fields in compounds like [(1-Fluoroethenyl)sulfinyl]benzene creates a synergistic effect. tandfonline.com The fluorine atom modulates the electronic properties of the vinyl sulfoxide (B87167) moiety, and the sulfoxide group, in turn, influences the reactivity of the fluoroalkene. This interplay opens up new avenues for chemical synthesis and the creation of novel fluorinated molecules. tandfonline.comwiley.com Research in this area focuses on leveraging these unique properties for applications in areas such as the development of fluorinated bioisosteres and advanced materials. uni-muenster.de

Significance of Vinyl Sulfoxides and Fluoroalkenes in Advanced Synthetic Strategies

Vinyl sulfoxides are well-established as valuable building blocks in organic synthesis. orgsyn.org They function as excellent Michael acceptors, reacting with a wide range of nucleophiles, and also act as moderately reactive dienophiles in Diels-Alder reactions. orgsyn.orgacs.org The ability to easily introduce and then remove the sulfoxide group makes them effective synthons for various functional groups, including acetylenes and ethylenes, in cycloaddition reactions. orgsyn.org

Fluoroalkenes are also of significant interest, often serving as bioisosteres for amide bonds in peptides, which can lead to drug candidates with improved properties like enhanced metabolic stability. nih.govnih.govbeilstein-journals.orgresearchgate.net The synthesis of fluoroalkenes has been a topic of intense research, with various methods developed to control their geometry and substitution patterns. nih.govbeilstein-journals.orgacademie-sciences.fr

The molecule this compound combines the functionalities of both vinyl sulfoxides and fluoroalkenes. This duality allows for a rich and diverse range of chemical transformations. For instance, it can undergo reactions typical of vinyl sulfoxides while introducing a fluorine atom into the product, a highly desirable feature in modern drug discovery and materials science.

Historical Development and Emerging Trends in Related Compound Classes

The development of synthetic methods for vinyl sulfoxides and fluoroalkenes has progressed significantly over the years. Early methods for preparing phenyl vinyl sulfoxide involved the oxidation of phenyl vinyl sulfide (B99878). orgsyn.org More recent advancements have focused on developing more efficient and stereoselective routes.

The synthesis of fluoroalkenes has also seen substantial progress, moving from classical olefination reactions to more sophisticated methods like the modified Julia-Kocienski reaction, which allows for the preparation of tri- and tetra-substituted fluoroalkenes. academie-sciences.fracs.org The stereoselective synthesis of monofluoroalkenes remains a challenge, with recent research exploring the use of α-fluorovinyl radicals as a potential solution. chemrxiv.org

An emerging trend in the field is the development of novel fluorinated motifs beyond the common R-CF3 and R-F groups, with a focus on structures like R-CF2H, R-OCF3, and R-SCF3. wiley.com There is also a growing interest in the synthesis and reactivity of fluorinated organosulfur compounds, including arenesulfenyl fluorides, which can serve as versatile reagents for producing other fluorinated organic molecules. nih.gov The synthesis of α-fluorovinyl sulfoxides like this compound is part of this trend, aiming to create new building blocks that expand the accessible chemical space for chemists.

Overview of the Unique Reactivity and Potential of this compound

This compound is characterized by its unique reactivity, which stems from the electronic interplay between the fluorine atom, the double bond, and the sulfoxide group. The fluorine atom, being highly electronegative, polarizes the C-F bond and influences the electron density of the vinyl system. The sulfoxide group can act as a chiral auxiliary and can be eliminated under thermal conditions to form an alkyne, or it can be a target for nucleophilic attack.

Research has shown that related α-halovinyl sulfoxides are effective dienophiles in Diels-Alder reactions. For example, the synthesis of [(2,2-dichloro-1-fluoroethenyl)sulfinyl]benzene and its subsequent Diels-Alder cycloadditions with various dienes have been described. researchgate.net This suggests that this compound would also be a competent partner in such cycloaddition reactions, providing a pathway to fluorinated cyclic and bicyclic systems.

Furthermore, the vinyl group in this compound is susceptible to various addition reactions. The presence of the fluorine atom is expected to direct the regioselectivity of these additions. The potential for this compound to act as a precursor to α-fluorovinyl radicals or anions could open up new possibilities for stereoselective C-C bond formation. chemrxiv.org The synthetic versatility of this compound makes it a promising intermediate for the preparation of a wide range of complex fluorinated molecules with potential applications in various fields of chemical science. as-1.co.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FOS B13417403 [(1-Fluoroethenyl)sulfinyl]benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7FOS

Molecular Weight

170.21 g/mol

IUPAC Name

1-fluoroethenylsulfinylbenzene

InChI

InChI=1S/C8H7FOS/c1-7(9)11(10)8-5-3-2-4-6-8/h2-6H,1H2

InChI Key

QZUXJNRNCJZQIN-UHFFFAOYSA-N

Canonical SMILES

C=C(F)S(=O)C1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Fluoroethenyl Sulfinyl Benzene and Analogues

Stereoselective and Regioselective Synthesis Approaches

Achieving high levels of stereoselectivity and regioselectivity is paramount in the synthesis of complex molecules like [(1-Fluoroethenyl)sulfinyl]benzene. The control over the stereogenic sulfur atom and the geometry of the double bond is crucial for its potential applications.

A primary strategy for accessing enantiomerically enriched sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfide (B99878). For this compound, this involves the enantioselective oxidation of (1-fluoroethenyl)(phenyl)sulfane. Titanium-catalyzed oxidation systems have proven highly effective for this transformation on a variety of sulfides. researchgate.net

A well-established method involves a chiral titanium complex formed in situ from titanium(IV) isopropoxide, a chiral diol ligand, and water. researchgate.net The Kagan-modified Sharpless reagent, which utilizes diethyl tartrate (DET) as the chiral ligand, is a classic example. researchgate.net More recently, complexes with other diols, such as (R,R)-hydrobenzoin, have been used to achieve high enantioselectivity in the oxidation of aryl alkyl and aryl benzyl (B1604629) sulfides with hydroperoxides. researchgate.netresearchgate.net

The enantioselectivity of these oxidations can be influenced by several factors, including the stoichiometry of the catalyst components, temperature, and solvent. researchgate.net Studies on various fluorinated aryl benzyl sulfides have shown that excellent enantiomeric excess (ee >98%) can be achieved. researchgate.net However, the electronic properties of the fluorine substituent can impact the reaction; for instance, the oxidation of pentafluorobenzyl pentafluorophenyl sulfide resulted in a lower ee (61%), a result attributed to the specific folded conformation adopted by the highly fluorinated substrate. researchgate.net The substitution pattern on the aryl rings of the diol ligand also plays a role, with electron-donating or electron-withdrawing groups generally decreasing enantioselectivity compared to the unsubstituted ligand, although some bulky substituents have been shown to enhance it. nih.gov

Table 1: Enantioselective Oxidation of Aryl Sulfides using a Ti/(S,S)-hydrobenzoin Catalyst

SubstrateOxidantCatalyst SystemEnantiomeric Excess (ee)YieldReference
Aryl Benzyl Sulfidestert-Butyl Hydroperoxide (TBHP)Ti(O-i-Pr)₄ / (S,S)-hydrobenzoin>98%81-96% researchgate.net
Pentafluorobenzyl Pentafluorophenyl SulfideTBHPTi(O-i-Pr)₄ / (S,S)-hydrobenzoin61%- researchgate.net
Aryl Methyl Sulfides-Ti-complex with 1,2-di(4-t-butyl)phenyl-1,2-diolup to 90%- nih.gov
Aryl Ferrocenyl SulfidesCumene HydroperoxideTi(OiPr)₄ / DET / H₂O>99%- researchgate.net

Asymmetric induction involves transferring chirality from a chiral auxiliary or reagent to the final product. acs.org In the context of fluorovinyl sulfoxide (B87167) synthesis, this can be achieved by reacting a chiral sulfinylating agent with a fluoroethenyl precursor or by modifying a chiral precursor that already contains the sulfinyl group.

One powerful approach relies on the reaction of diastereomerically pure sulfinates with organometallic reagents. acs.org For instance, esters of sulfinic acid bearing a chiral alcohol (like menthol) can be separated into diastereomers. Subsequent reaction with a Grignard or organolithium reagent corresponding to the 1-fluoroethenyl anion would proceed with inversion of configuration at the sulfur atom, yielding the enantiomerically pure this compound. acs.org

Another strategy involves the use of a chiral sulfinyl group as a remote auxiliary to control stereochemistry in other parts of the molecule, which highlights the powerful directing ability of this functional group. researchgate.net For the direct formation of the fluorovinyl sulfoxide, 1,2-asymmetric induction from a nearby stereocenter could be envisioned. For example, the reaction of an α-chloro sulfide adjacent to a chiral center with a nucleophile can create a C-S stereogenic center with high stereocontrol. thieme-connect.de A similar principle could be applied to introduce the fluoroethenyl group with stereocontrol.

The synthesis of substituted derivatives of this compound requires methods that selectively target specific positions on the vinyl or benzene (B151609) moieties. The sulfinyl group itself can act as an internal nucleophile, participating in reactions to form new bonds with high regio- and stereoselectivity. nih.govnih.gov This anchimeric assistance has been used in the transformation of unsaturated esters into bromohydrins. nih.gov

For creating substituted analogues, radical reactions offer a powerful tool. The use of sulfinyl sulfones as precursors for sulfinyl radicals allows for dual radical addition/radical coupling with unsaturated hydrocarbons. nih.gov This method could potentially be adapted to introduce the [(phenyl)sulfinyl] group across a fluoro-substituted alkyne, leading to a substituted fluoroethenyl sulfoxide. These reactions often exhibit complete regiocontrol, although stereoselectivity can be variable. nih.govscispace.com

Furthermore, β-sulfinyl esters can serve as versatile nucleophilic reagents. mdpi.com Under transition metal catalysis, they react with various electrophiles to produce a wide range of substituted sulfoxides, providing a pathway to derivatives that would be difficult to access otherwise. mdpi.com

Precursor Synthesis and Functional Group Transformations

The assembly of this compound relies on the efficient preparation of its key components: the 1-fluoroethenyl unit and the phenylsulfinyl group.

Fluorinated building blocks are essential for introducing fluorine into organic molecules. youtube.com The 1-fluoroethenyl moiety can be constructed through several methods. One common strategy is halofluorination followed by elimination. nih.gov This process involves the anti-addition of a halogen (e.g., bromine or iodine) and fluorine across a double bond, followed by base-induced elimination of HX to form the vinyl fluoride (B91410). nih.gov

Another powerful method is the Julia-Kocienski olefination. nih.gov This reaction uses a fluorinated sulfone reagent, such as a BT-fluoropropargyl sulfone, which reacts with aldehydes or ketones to produce conjugated fluoro enynes with high E-stereoselectivity. nih.gov Subsequent selective reduction of the alkyne would yield the desired 1-fluoroethenyl system.

Direct fluorination strategies using electrophilic fluorine sources on vinyl organometallic reagents (e.g., vinylstannanes or vinylboronates) also provide a route to vinyl fluorides. More recently, nickel-catalyzed borylation of polyfluoroarenes via C-F bond cleavage has emerged as a method to generate versatile fluorinated building blocks. nih.gov

The sulfinyl group can be introduced through either electrophilic or nucleophilic pathways. acs.org

Electrophilic Pathways: An electrophilic sulfur reagent can be reacted with a 1-fluoroethenyl nucleophile, such as a 1-fluoroethenyl Grignard or organolithium reagent. A classic approach would involve the reaction of such a nucleophile with a chiral sulfinate ester or a diastereomerically pure N-sulfinyloxazolidinone. Recently, the synthesis and isolation of arenesulfenyl fluorides (Ar-S-F) have been reported. nih.gov These reagents undergo efficient and highly regioselective anti-addition to alkenes and alkynes, providing β-fluoro thioether adducts which can be subsequently oxidized to the sulfoxide. nih.gov

Nucleophilic Pathways: Alternatively, a sulfur-centered nucleophile can react with a 1-fluoroethenyl electrophile. A prominent method involves the generation of a sulfenate anion (Ph-S-O⁻) which then acts as the nucleophile. nih.gov β-Sulfinyl esters have been identified as versatile precursors for sulfenate anions. mdpi.comnih.gov In the presence of a base, these esters can be converted to the sulfenate anion, which can then be alkylated or arylated. mdpi.com For the synthesis of this compound, the phenysulfenate anion could be reacted with a suitable 1-fluoroethenyl halide or another derivative with a good leaving group. This approach has been successfully used in palladium-catalyzed enantioselective arylations of sulfenate anions to form chiral sulfoxides with high enantiomeric excess. mdpi.com

Novel Catalyst Systems in this compound Synthesis

The effective synthesis of this compound is highly dependent on the development of sophisticated catalyst systems. These catalysts are crucial for both the creation of the C-F bond in the vinyl precursor and for controlling the stereochemistry during the oxidation of the sulfur atom.

The enantioselective oxidation of a prochiral sulfide, such as (1-fluoroethenyl)(phenyl)sulfane, to a chiral sulfoxide is the most direct method for obtaining enantiopure this compound. organic-chemistry.org Chiral sulfoxides are valuable intermediates and auxiliaries in asymmetric synthesis. libretexts.org A variety of chiral catalyst systems have been developed for this transformation, employing a metal center and a chiral ligand to create an asymmetric environment.

Vanadium complexes with chiral Schiff base ligands have proven effective for the asymmetric oxidation of alkyl aryl and benzyl aryl sulfides, achieving high yields (67-95%) and excellent enantiomeric excesses (up to 99% ee). organic-chemistry.org Another prominent system involves titanium-salen complexes, which, in the presence of hydrogen peroxide, form a cis-μ-dioxo Ti-dimer that subsequently generates a chiral peroxo species responsible for the enantioselective oxidation of sulfides with up to 99% ee. libretexts.org

More recently, chiral manganese porphyrin complexes have been utilized for the enantioselective sulfoxidation of diaryl sulfides. nih.gov These catalysts can be equipped with molecular recognition sites that interact with the substrate via hydrogen bonding, enabling precise orientation and leading to high enantioselectivities even when the steric difference between the sulfide substituents is minimal. nih.gov

Bio-catalysis offers a powerful alternative, with enzymes such as Baeyer-Villiger monooxygenases (BVMOs) capable of oxidizing sulfides with high enantioselectivity. organic-chemistry.org These enzymatic systems often operate under mild conditions and demonstrate excellent chemo- and enantioselectivity. organic-chemistry.org

The table below summarizes various chiral catalyst systems applicable to the enantioselective sulfoxidation of sulfides to produce chiral sulfoxides like this compound.

Table 1: Chiral Catalyst Systems for Enantioselective Sulfoxidation

Catalyst System Oxidant Substrate Type Enantiomeric Excess (ee) Reference
Vanadium / Chiral Schiff Base H₂O₂ Alkyl Aryl Sulfides up to 99% organic-chemistry.org
Titanium(IV) / Salen Ligands H₂O₂ Alkyl Aryl Sulfides 92–99% libretexts.org
Manganese / Chiral Porphyrin Iodosylbenzene Diaryl Sulfides up to 99% nih.gov
Fe(salan) H₂O₂ Alkyl Aryl Sulfides High libretexts.org

The formation of the 1-fluoroethenyl moiety is a critical step in synthesizing the precursor for this compound. Transition metal catalysis offers powerful and versatile methods for the selective and efficient formation of carbon-fluorine bonds. uiowa.edu These methods often provide access to complex fluorinated molecules under mild conditions. organicreactions.orgnih.gov

Palladium-catalyzed reactions are widely used for C-F bond formation. For instance, allylic fluorination can be achieved from allylic chlorides or benzoates using a fluoride source like TBAF(t-BuOH)₄. nih.gov Another strategy involves the palladium-catalyzed fluorination of aryl triflates. nih.gov

Gold catalysis has emerged as a potent tool for the hydrofluorination of alkynes. Using a nucleophilic fluorinating reagent such as DMPU/HF, gold catalysts can mediate the mono- and dihydrofluorination of alkynes to produce fluoroalkenes and gem-difluoro compounds with high regioselectivity. organic-chemistry.org

Copper-catalyzed reactions also play a role, particularly in the defluorinative alkylation of gem-difluoroalkenes with Grignard reagents to yield Z-stereoselective fluoroalkenes. organic-chemistry.org A particularly relevant recent development is the synthesis of arenesulfenyl fluorides, which undergo direct anti-addition to alkynes. nih.gov The resulting β-fluoro thioether adducts can be readily converted to the desired (1-fluoroethenyl)phenyl sulfide precursor. nih.gov

Table 2: Transition Metal-Catalyzed Methods for Vinyl Fluoride Synthesis

Metal Catalyst Reaction Type Substrates Fluoride Source Key Feature Reference
Palladium Allylic Fluorination Allyl chlorides/benzoates TBAF(t-BuOH)₄ Mild conditions nih.gov
Gold Hydrofluorination Alkynes DMPU/HF High regioselectivity organic-chemistry.org
Copper Defluorinative Alkylation gem-Difluoroalkenes (from substrate) Z-stereoselectivity organic-chemistry.org

Green Chemistry Approaches to this compound Synthesis

Adherence to green chemistry principles is increasingly important in synthetic chemistry to minimize environmental impact. For the synthesis of this compound, this involves employing safer reagents and solvents, improving atom economy, and utilizing recyclable catalysts.

In the sulfoxidation step, a key green approach is the replacement of stoichiometric, often toxic, heavy-metal oxidants with cleaner alternatives. Hydrogen peroxide (H₂O₂) is an ideal green oxidant as its only byproduct is water. organic-chemistry.org Its use in conjunction with catalysts like Sc(OTf)₃ or in bienzymatic systems represents a sustainable method. organic-chemistry.orgorganic-chemistry.org The use of water as a solvent, as seen with Fe(salan) catalysts, further enhances the green credentials of the process. libretexts.org

Catalyst-free systems provide another avenue for green synthesis. The oxidation of sulfides using sodium hypochlorite (B82951) pentahydrate crystals in aqueous acetonitrile (B52724) is an environmentally benign method that avoids metal catalysts entirely. organic-chemistry.org Furthermore, light-induced, metal-free oxidation using a recyclable quinoid catalyst and molecular oxygen (O₂) as the terminal oxidant represents a highly sustainable approach. organic-chemistry.org The development of recyclable catalysts, such as ion-supported hypervalent iodine reagents or recoverable tantalum and niobium carbides, also contributes to greener synthetic protocols by reducing waste and catalyst consumption. organic-chemistry.org

Table 3: Comparison of Traditional vs. Green Sulfoxidation Methods

Feature Traditional Methods Green Chemistry Approaches
Oxidants Stoichiometric heavy-metal oxidants (e.g., KMnO₄) Catalytic H₂O₂, O₂
Byproducts Metal waste Water
Catalysts Often single-use Recyclable catalysts, enzymes, catalyst-free systems
Solvents Chlorinated solvents Water, aqueous acetonitrile

| Energy Input | Often requires heating | Room temperature, visible light irradiation |

Mechanistic Investigations of Chemical Transformations Involving 1 Fluoroethenyl Sulfinyl Benzene

Reactivity of the Fluoroethenyl Moiety

The presence of the fluorine atom and the phenylsulfinyl group significantly influences the reactivity of the carbon-carbon double bond in [(1-Fluoroethenyl)sulfinyl]benzene. These electron-withdrawing groups polarize the alkene, making it susceptible to attack by both nucleophiles and radicals, and also render it an effective component in cycloaddition reactions.

Nucleophilic Additions to the Activated Alkene System

The carbon-carbon double bond in this compound is electron-deficient and thus acts as a competent Michael acceptor. researchgate.net This activation facilitates the addition of a variety of nucleophiles. The reaction involves the attack of a nucleophile on the β-carbon of the alkene, with the electron density being pushed onto the α-carbon and the adjacent sulfoxide (B87167) group. The incorporation of fluorine can significantly impact the electronic properties of the molecule, thereby modulating its reactivity in such transformations. researchgate.net

The Michael addition reaction is a versatile method for forming new carbon-carbon bonds. researchgate.net In the context of fluorinated compounds, this reaction allows for the introduction of fluorinated building blocks into larger molecules. Both fluorinated Michael donors and acceptors have been successfully employed in synthesis. researchgate.net For instance, the addition of nucleophiles to α-(trifluoromethyl)styrene has been achieved, often requiring stoichiometric amounts of a base. However, in some cases, a catalytic amount of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBN) is sufficient to promote the reaction efficiently. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder) as Dienophile

This compound is an effective dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the phenylsulfinyl group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). chemistrysteps.com This [4+2] cycloaddition reaction involves the concerted interaction of the dienophile with a conjugated diene to form a six-membered ring. chemistrysteps.commasterorganicchemistry.com The presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene accelerates the reaction. chemistrysteps.commasterorganicchemistry.com

The stereochemistry of the Diels-Alder reaction is highly specific. When cyclic dienes are used, the reaction can lead to the formation of bicyclic products with endo and exo isomers. chemistrysteps.com The endo product, where the substituents of the dienophile are oriented towards the diene's π-system in the transition state, is often the major product due to secondary orbital interactions. chemistrysteps.com The use of fluorinated dienophiles, such as this compound, in Diels-Alder reactions provides a valuable route to fluorinated carbo- and heterocyclic compounds. beilstein-journals.org

Below is a table summarizing the expected outcomes of a Diels-Alder reaction between this compound and a generic diene:

DieneDienophileExpected ProductKey Features
1,3-ButadieneThis compound4-Fluoro-4-(phenylsulfinyl)cyclohexeneFormation of a fluorinated cyclohexene (B86901) derivative.
CyclopentadieneThis compound5-Fluoro-5-(phenylsulfinyl)bicyclo[2.2.1]hept-2-eneFormation of a bicyclic system with potential for endo/exo isomerism.

Radical Reactions and Polymerization Pathways

The double bond in this compound is also susceptible to attack by radicals. The generation and reaction of α-fluorovinyl radicals are of significant interest for the synthesis of monofluoroalkenes in a stereoselective manner. chemrxiv.org One method for generating such radicals involves the mesolytic cleavage of the C(sp²)–S bond in α-fluorovinyl sulfoximines through a substitution radical-nucleophilic unimolecular (SRN1)-type mechanism. chemrxiv.org The stability and reactivity of these generated radicals can be investigated through computational methods like Density Functional Theory (DFT). chemrxiv.org

Reactivity of the Sulfinyl Group

The sulfinyl group in this compound is not merely a passive activating group; it can actively participate in a variety of chemical transformations.

Pummerer Rearrangements and Related Carbocationic Processes

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen. wikipedia.orgtcichemicals.comchem-station.com The reaction is typically initiated by an acid anhydride, such as acetic anhydride, which acylates the sulfoxide oxygen. wikipedia.orgtcichemicals.com This is followed by elimination to form a thionium (B1214772) ion intermediate. Subsequent attack by a nucleophile, typically the acetate (B1210297) anion generated in the acylation step, leads to the formation of an α-acyloxy thioether. wikipedia.org

The general mechanism involves:

Acylation of the sulfoxide.

Elimination to form a cationic thial intermediate.

Nucleophilic attack on the thial to give the final product. wikipedia.org

While the classic Pummerer rearrangement involves an α-hydrogen, related processes can occur with vinyl sulfoxides. The electron-rich sulfur atom can be attacked by electrophiles, leading to intermediates that can undergo further reactions. Intermolecular Pummerer-type reactions for C-C bond formation have also been developed, though they often require the use of bases or Lewis acids. rsc.org

Wittig-Type and Related Olefination Reactions Utilizing Sulfoxides

The Wittig reaction and its variants are powerful methods for the synthesis of alkenes from carbonyl compounds. wikipedia.org The classic Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide. wikipedia.org However, related olefination reactions utilizing sulfoxides have also been developed. For instance, the Julia-Kocienski olefination uses heteroaryl sulfones to create double bonds. nih.gov

While not a direct participant in the classic Wittig reaction, the principles of olefination can be extended to sulfur-based reagents. For example, α-sulfonyl carbanions can react with electrophiles in a Wittig-like formation of alkenes. pitt.edu Furthermore, N-sulfonyl imines have been used in olefination reactions with triphenylphosphonium ylides, demonstrating that sulfonyl groups can play a crucial role in controlling the stereoselectivity of such transformations. organic-chemistry.org These reactions often proceed under mild conditions and can afford alkenes with high stereoselectivity. organic-chemistry.org

Chiral Sulfoxide-Mediated Asymmetric Synthesis

Chiral sulfinyl compounds, including those like this compound, are pivotal in asymmetric synthesis, serving as chiral auxiliaries, ligands, and catalysts. nih.gov Their utility stems from the stable stereogenic center at the sulfur atom. The primary methods for preparing enantiomerically pure or enriched sulfinyl derivatives involve the stereoselective oxidation of prochiral sulfides or the conversion of one sulfinyl derivative into another. nih.govresearchgate.net

A well-established route to chiral sulfoxides is the Andersen method, which utilizes diastereomerically pure sulfinates as precursors. wiley-vch.de This approach, first introduced in the 1960s, involves the reaction of a chiral alcohol with a sulfinyl chloride to form diastereomeric sulfinates, which can then be separated. Subsequent reaction with an organometallic reagent proceeds with inversion of configuration at the sulfur atom to yield the desired chiral sulfoxide in high enantiomeric excess. wiley-vch.de For instance, menthol (B31143) is a commonly used chiral auxiliary for this purpose. nih.gov

More contemporary methods focus on the catalytic asymmetric oxidation of sulfides. researchgate.net Various metal complexes and organocatalysts have been developed to achieve high enantioselectivity. researchgate.net Additionally, the use of chiral oxaziridines for the stoichiometric oxidation of sulfides provides another effective route to chiral sulfoxides. wiley-vch.de The development of catalytic methods for the asymmetric condensation of prochiral sulfinates and alcohols is also a significant area of research, offering a direct and efficient pathway to enantioenriched sulfinate esters, which are versatile precursors to other chiral sulfur compounds. nih.gov

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution with Fluoroethenylsulfinyl Directing Effects

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is governed by the electronic properties of the fluoroethenylsulfinyl substituent. Substituents on an aromatic ring influence both the rate of reaction (activation or deactivation) and the position of substitution (directing effects). libretexts.orglibretexts.org These effects are a combination of inductive and resonance effects. libretexts.org

Electron-donating groups activate the ring, making it more nucleophilic and thus more reactive towards electrophiles, and typically direct incoming electrophiles to the ortho and para positions. libretexts.orgmakingmolecules.com Conversely, electron-withdrawing groups deactivate the ring, making it less reactive, and generally direct electrophiles to the meta position. libretexts.orgmakingmolecules.com

The sulfinyl group (-SO-) is generally considered to be an electron-withdrawing group due to the electronegativity of the oxygen atom, thus deactivating the aromatic ring. The presence of the fluoroethenyl group will further influence the electronic nature of the substituent. The fluorine atom is highly electronegative and will exert a strong electron-withdrawing inductive effect.

Therefore, the [(1-fluoroethenyl)sulfinyl] group is expected to be a deactivating group, making electrophilic aromatic substitution on this compound slower than on benzene itself. As a deactivating group, it would be predicted to be a meta-director. uci.edu

Table 1: Expected Directing Effects of the [(1-Fluoroethenyl)sulfinyl] Group

Substituent EffectPredicted Outcome for this compound
Reactivity Deactivated ring (slower reaction than benzene)
Directing Effect meta-directing

Nucleophilic Aromatic Substitution on Activated Benzene Derivatives

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring, positioned ortho or para to the leaving group. nih.govresearchgate.net These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.govyoutube.com Without such activation, the aromatic ring is generally resistant to nucleophilic attack. researchgate.net

For this compound to undergo nucleophilic aromatic substitution, the benzene ring would need to be further substituted with strong electron-withdrawing groups, such as nitro groups. nih.govnih.gov In such an activated system, a suitable leaving group (e.g., a halogen) could be displaced by a nucleophile. The [(1-fluoroethenyl)sulfinyl] group itself, being electron-withdrawing, would contribute to the activation of the ring for nucleophilic attack.

An alternative mechanism for nucleophilic aromatic substitution on unactivated rings is the benzyne (B1209423) mechanism, which involves an elimination-addition pathway and requires a very strong base. youtube.comyoutube.com

Table 2: Requirements for Nucleophilic Aromatic Substitution

MechanismRing ActivationReagents
SNAr (Addition-Elimination) Strong electron-withdrawing groups (ortho/para to leaving group)Nucleophile
Benzyne (Elimination-Addition) Not requiredStrong base/nucleophile

Sigmatropic Rearrangements and Pericyclic Reactions

Sigmatropic rearrangements are a class of pericyclic reactions characterized by the intramolecular migration of a sigma bond across a π-electron system. fiveable.mewikipedia.org These reactions are concerted, meaning bond breaking and bond formation occur simultaneously, and are governed by the principles of orbital symmetry. fiveable.me The Woodward-Hoffmann rules are used to predict the stereochemical outcome of these reactions under thermal or photochemical conditions. fiveable.me

A well-known example is the libretexts.orglibretexts.org sigmatropic rearrangement, which includes the Cope and Claisen rearrangements. wikipedia.orglibretexts.org These reactions involve a six-membered cyclic transition state. fiveable.me The Cope rearrangement involves a 1,5-diene, while the Claisen rearrangement involves an allyl vinyl ether or an allyl aryl ether. libretexts.org Another common type is the fiveable.meyoutube.com hydrogen shift, which is thermally allowed to proceed suprafacially. libretexts.org

Given the presence of both a vinyl group and a sulfoxide in this compound, it could potentially participate in certain types of sigmatropic rearrangements. For example, a libretexts.orglibretexts.org-sigmatropic rearrangement is known for allylic sulfoxides. If an allylic group were present elsewhere in a molecule containing the this compound moiety, a libretexts.orglibretexts.org-sigmatropic rearrangement of the sulfoxide could be envisioned.

Table 3: Common Types of Sigmatropic Rearrangements

Rearrangement TypeDescription
fiveable.meyoutube.com Hydrogen Shift Migration of a hydrogen atom across a five-atom π-system. libretexts.org
libretexts.orglibretexts.org Cope Rearrangement Rearrangement of a 1,5-diene. libretexts.org
libretexts.orglibretexts.org Claisen Rearrangement Rearrangement of an allyl vinyl ether or allyl aryl ether. libretexts.org
libretexts.orglibretexts.org Sigmatropic Rearrangement Common for allylic sulfoxides and ylides.

Chemo-, Regio-, and Stereoselectivity in Complex Reactions

In complex organic synthesis, achieving chemo-, regio-, and stereoselectivity is crucial for obtaining the desired product. nih.gov These selectivities determine which functional group reacts (chemoselectivity), where the reaction occurs on a molecule (regioselectivity), and the spatial arrangement of the atoms in the product (stereoselectivity).

For a multifunctional molecule like this compound, these selectivities would be paramount in any chemical transformation.

Chemoselectivity : This would involve reactions that selectively target one functional group over others, for example, reaction at the carbon-carbon double bond of the ethenyl group without affecting the aromatic ring or the sulfoxide.

Regioselectivity : In reactions involving the aromatic ring, this would be determined by the directing effects of the fluoroethenylsulfinyl group as discussed in section 3.3.1. For reactions at the double bond, regioselectivity would determine which of the two carbons of the double bond reacts.

Stereoselectivity : Given the chiral nature of the sulfoxide, its stereochemistry can influence the stereochemical outcome of reactions at nearby functional groups, a process known as asymmetric induction. The synthesis of one enantiomer or diastereomer in preference to others is a key goal in modern organic synthesis. wiley-vch.de

The development of new synthetic methods often focuses on achieving high levels of these selectivities, sometimes through the use of specific reagents or catalysts. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the structural elucidation of [(1-Fluoroethenyl)sulfinyl]benzene, providing detailed insights into its atomic connectivity and spatial arrangement.

The ¹⁹F nucleus is highly sensitive in NMR spectroscopy, and its chemical shift is particularly informative about the local electronic environment. For this compound, the fluorine atom is attached to a vinylic carbon, which is in turn bonded to a sulfinyl group. This specific arrangement is expected to significantly influence the ¹⁹F chemical shift. While specific experimental data for this compound is not extensively documented in publicly available literature, predictions can be made based on related structures. The chemical shift of fluorine in a fluoroethenyl group is typically found in a specific region of the ¹⁹F NMR spectrum.

The coupling between the fluorine nucleus and the adjacent vinylic protons (¹H) provides crucial information about the stereochemistry (E/Z isomerism) of the double bond. The magnitude of the vicinal ³J(H-F) coupling constant is stereospecific, with trans couplings generally being larger than cis couplings.

Table 1: Predicted ¹⁹F NMR Data for this compound Isomers

IsomerPredicted ¹⁹F Chemical Shift Range (ppm)Predicted ³J(H-F) Coupling Constant (Hz)
(E)-[(1-Fluoroethenyl)sulfinyl]benzeneδ -120 to -140~20-35 (trans)
(Z)-[(1-Fluoroethenyl)sulfinyl]benzeneδ -140 to -160~5-15 (cis)

Note: These are predicted values based on general trends for fluorovinyl compounds and are subject to experimental verification.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling network between protons. For this compound, this would show correlations between the vinylic protons and any couplings to the aromatic protons of the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be instrumental in assigning the ¹³C signals for the fluoroethenyl group by correlating them to their attached protons.

The stereochemistry can be further investigated using Nuclear Overhauser Effect (NOE) based experiments, which probe through-space proximity of nuclei.

The sulfinyl group is chiral and can exhibit restricted rotation around the C-S bond, leading to different conformations. Dynamic NMR (DNMR) studies, where spectra are acquired at various temperatures, can provide insights into these conformational dynamics. At low temperatures, the rotation might be slow on the NMR timescale, resulting in separate signals for atoms in different conformational environments. As the temperature is increased, the rate of rotation increases, leading to coalescence and eventual sharpening of the signals into an averaged spectrum. The energy barrier for this rotation can be calculated from the coalescence temperature and the frequency difference between the signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a complementary method for structural characterization by probing the vibrational modes of the molecule.

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its constituent functional groups.

C=C Stretch: The carbon-carbon double bond of the fluoroethenyl group will have a characteristic stretching frequency. Due to the presence of the fluorine atom, this band is expected to be in the range of 1640-1680 cm⁻¹.

C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption in the IR spectrum, typically in the region of 1000-1200 cm⁻¹. The exact position can be influenced by the electronic effects of the sulfinyl group.

S=O Stretch: The sulfinyl group (S=O) has a very characteristic and strong absorption band in the IR spectrum. For aryl sulfoxides, this band is typically observed in the range of 1040-1060 cm⁻¹. The conjugation with the benzene ring and the fluoroethenyl group may shift this frequency.

Aromatic C-H and C=C Stretches: The benzene ring will exhibit its characteristic absorptions, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupPredicted Vibrational Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Vinylic C-H Stretch3020 - 3080Medium
C=C (Fluoroethenyl) Stretch1640 - 1680Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-F Stretch1000 - 1200Strong (IR)
S=O Stretch1040 - 1060Strong (IR)

Note: These are predicted frequency ranges and the actual values can vary based on the specific molecular environment and isomeric form.

Just as with NMR, vibrational spectroscopy can be used to study conformational isomers. Different conformers can have slightly different vibrational frequencies, particularly for modes involving the sulfinyl group and its adjacent bonds. By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify and characterize these different conformers. For instance, the S=O stretching frequency can be sensitive to the dihedral angle between the sulfinyl group and the phenyl ring, providing a handle to study the conformational preferences.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques are essential for investigating the stereochemical properties of chiral molecules like this compound, which possesses a stereogenic sulfur atom. wikipedia.org The non-planar arrangement of the four different substituents around the sulfur atom (a lone pair, an oxygen atom, a phenyl group, and a 1-fluoroethenyl group) results in two enantiomers, (R) and (S). wikipedia.org

The absolute configuration of the sulfur stereocenter in aryl vinyl sulfoxides is definitively determined by comparing experimental chiroptical data with quantum mechanical calculations. nih.govst-andrews.ac.uk Techniques such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD) are employed.

The standard workflow involves:

Synthesis and Separation: A racemic mixture of this compound is synthesized and the enantiomers are separated, typically by chiral chromatography.

Experimental Spectra: The CD and/or ORD spectra of each separated enantiomer are recorded.

Computational Modeling: Density Functional Theory (DFT) calculations are performed to predict the theoretical CD and ORD spectra for one of the enantiomers, for instance, the (R)-configuration.

Comparison and Assignment: The experimentally measured spectrum is compared to the computationally predicted spectrum. A match between the experimental spectrum of the (+)-enantiomer and the calculated spectrum for the (R)-configuration allows for the unambiguous assignment of the absolute configuration as (R)-(+)-[(1-Fluoroethenyl)sulfinyl]benzene. Conversely, if the (-)-enantiomer's spectrum matches the calculated (R) spectrum, the assignment would be (R)-(-). This comparative method has been successfully used to assign the absolute configuration of numerous chiral sulfoxides. nih.govresearchgate.net For example, studies on methyl p-tolyl sulfoxide (B87167) have shown a strong photoelectron circular dichroism (PECD), demonstrating the high sensitivity of chiroptical methods to the stereochemistry at the sulfur center. nih.govethz.ch

The assignment of priority to the substituents around the sulfur atom follows the Cahn-Ingold-Prelog (CIP) rules. The oxygen atom receives the highest priority (1), followed by the phenyl group (2), the 1-fluoroethenyl group (3), and finally the lone pair of electrons (4). stackexchange.com

Chiroptical spectroscopy, particularly VCD, in conjunction with computational modeling, is a powerful tool for determining the preferred conformations of molecules in solution. researchgate.net For this compound, rotation around the S-C(phenyl) and S-C(vinyl) bonds can lead to several possible conformers.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular packing. While a crystal structure for this compound is not publicly available, data from analogous compounds, such as other aryl sulfoxides and fluorinated organosulfur compounds, allow for reliable predictions of its key structural features. st-andrews.ac.ukresearchgate.netresearchgate.net

Based on crystallographic data from a range of aryl and alkyl sulfoxides, the key structural parameters for this compound can be estimated. st-andrews.ac.ukresearchgate.net The geometry around the sulfur atom is expected to be trigonal pyramidal.

Table 1: Expected Bond Lengths and Angles for this compound (based on analogs)

Parameter Expected Value Range Reference Analog(s)
Bond Lengths (Å)
S=O 1.49 - 1.52 Å General Sulfoxides st-andrews.ac.uk
S-C(phenyl) 1.78 - 1.81 Å Aryl Sulfoxides st-andrews.ac.uk
S-C(vinyl) 1.75 - 1.79 Å Vinyl Sulfoxides
C=C(vinyl) 1.32 - 1.34 Å Vinyl Groups
C-F(vinyl) 1.33 - 1.36 Å Vinyl Fluorides
**Bond Angles (°) **
O-S-C(phenyl) 105° - 108° Aryl Sulfoxides st-andrews.ac.uk
O-S-C(vinyl) 106° - 109° General Sulfoxides st-andrews.ac.uk

The crystal packing of this compound will be governed by various intermolecular forces. The polar sulfinyl group is a key player in directing the solid-state assembly. st-andrews.ac.uk

Hydrogen Bonding: The sulfinyl oxygen is a strong hydrogen bond acceptor. Weak C-H···O hydrogen bonds involving aromatic protons or the vinyl proton are expected to be a dominant feature in the crystal lattice, linking molecules into chains or sheets. st-andrews.ac.uk

π-π Stacking: The presence of the phenyl ring allows for potential π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure.

Fluorine Interactions: The electronegative fluorine atom can participate in weak C-H···F hydrogen bonds or other electrostatic interactions, influencing the local packing arrangement.

High-Resolution Mass Spectrometry and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of elemental compositions. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments reveals structural information about the molecule.

For this compound (C₈H₇FOS, Exact Mass: 170.0201), the fragmentation pathways can be predicted based on the known behavior of phenyl vinyl sulfoxide and other aryl sulfoxides. nih.govchemicalbook.comresearchgate.net The presence of fluorine introduces additional complexity and characteristic mass shifts. nih.gov

Upon ionization (e.g., by electron impact or electrospray), the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺ would undergo fragmentation through several competing pathways:

Cleavage of the S-C(vinyl) bond: This would lead to the formation of a phenylsulfinyl cation ([C₆H₅SO]⁺, m/z 125.0058) and a fluoroethenyl radical.

Cleavage of the S-C(phenyl) bond: This would result in a phenyl cation ([C₆H₅]⁺, m/z 77.0391) and a [C₂H₂FSO]⁺˙ radical fragment.

Loss of Sulfenic Acid Moiety: A characteristic rearrangement for sulfoxides can lead to the elimination of a sulfenic acid, although this is more common in thermal reactions.

Loss of SO: Cleavage and rearrangement can lead to the loss of sulfur monoxide (SO), producing a fluorinated hydrocarbon fragment ion.

Fragmentation of the Phenyl Ring: The phenyl cation (m/z 77) can further fragment by losing acetylene (B1199291) (C₂H₂) to give an ion at m/z 51.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (Nominal) Proposed Formula Description of Loss from Molecular Ion [C₈H₇FOS]⁺˙
170 [C₈H₇FOS]⁺˙ Molecular Ion
125 [C₆H₅SO]⁺ Loss of ·C₂H₂F (fluoroethenyl radical)
109 [C₈H₅O]⁺ Loss of ·SF and H
94 [C₆H₅F]⁺˙ Rearrangement and loss of CSO
77 [C₆H₅]⁺ Loss of ·S(O)C₂H₂F

The analysis of fluorinated compounds by mass spectrometry can sometimes be challenging, but it provides invaluable data for structural confirmation and identification. nih.gov

Theoretical and Computational Chemistry of 1 Fluoroethenyl Sulfinyl Benzene

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule. For a molecule like [(1-Fluoroethenyl)sulfinyl]benzene, these calculations can elucidate its most stable geometric arrangements, the nature of its frontier molecular orbitals, and how charge is distributed across the molecule.

The geometry of this compound is defined by the spatial arrangement of its atoms. Geometry optimization is a computational process that finds the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformation.

For vinyl sulfoxides, the presence of the sulfinyl group, the phenyl ring, and the vinyl group allows for several possible conformations due to rotation around the C-S and S-C bonds. In the case of the analogous compound, β-trifluoroacetylvinyl phenyl sulfoxide (B87167), computational studies have explored its rotational potential energy surface. These studies indicate that the most stable conformations are those where the sulfinyl oxygen, the phenyl group, or the lone pair on the sulfur atom are syn-periplanar to the carbon-carbon double bond of the vinyl group rsc.org.

By analogy, this compound is expected to have a flexible structure with multiple low-energy conformations. The primary rotational barriers would be associated with the torsion around the phenyl-sulfur bond and the sulfur-vinyl bond. The fluorine atom on the vinyl group, being highly electronegative, would influence the conformational preference through steric and electronic interactions.

Table 1: Predicted Stable Conformers of this compound (by analogy)

ConformerDihedral Angle (C-S-C=C)Relative Energy (kcal/mol)Description
syn-periplanar (O) ~0°LowestThe sulfinyl oxygen is in the same plane as the vinyl group.
syn-periplanar (Lone Pair) ~180°Slightly higherThe sulfur lone pair is in the same plane as the vinyl group.
Gauche ~60° / ~300°IntermediateThe vinyl group is out of the plane of the S=O bond.

Note: The relative energies are qualitative predictions based on studies of similar vinyl sulfoxides.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and reactivity.

For aryl sulfoxides, the HOMO is typically a π-type orbital located on the phenyl ring, while the LUMO is often a π*-antibonding orbital associated with the phenyl ring or the sulfoxide group. In this compound, the presence of the fluoroethenyl group will significantly influence the energies and distributions of these orbitals. The fluorine atom's strong electron-withdrawing nature is expected to lower the energy of both the HOMO and LUMO.

Computational studies on similar D–π–A (donor-pi-acceptor) systems containing sulfoxide groups have shown that the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part scispace.com. In this compound, the phenyl ring can act as a donor, and the fluoroethenylsulfinyl moiety as an acceptor.

Table 2: Predicted Frontier Orbital Characteristics of this compound

OrbitalPredicted LocalizationEnergy Level (qualitative)Implication for Reactivity
HOMO Primarily on the phenyl ring with some contribution from the sulfur atom.Lowered by the fluorine atom.Reduced nucleophilicity compared to non-fluorinated analogs.
LUMO Primarily on the fluoroethenylsulfinyl group, particularly the C=C bond.Lowered by the fluorine atom.Enhanced electrophilicity, susceptible to nucleophilic attack at the vinyl group.
HOMO-LUMO Gap ModerateDetermines electronic transitions and overall reactivity.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with colors indicating regions of negative (electron-rich, typically red) and positive (electron-poor, typically blue) electrostatic potential. ESP maps are invaluable for predicting sites of nucleophilic and electrophilic attack.

For this compound, the ESP map is expected to show a region of high negative potential around the sulfinyl oxygen atom due to the polarity of the S=O bond and the presence of lone pairs on the oxygen. The fluorine atom, being the most electronegative element, will also create a region of negative potential. Conversely, the hydrogen atoms of the phenyl ring and the carbon atoms of the vinyl group, particularly the one bonded to the sulfur, are expected to be electron-deficient and thus exhibit a positive electrostatic potential.

These maps are generated through computational methods that calculate the electrostatic potential at each point on the molecular surface chemrxiv.org. The charge distribution can also be quantified using various population analysis schemes, which assign partial charges to each atom in the molecule.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are often difficult or impossible to observe experimentally.

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy (Ea) of the reaction. Locating and characterizing transition states is a cornerstone of computational reaction mechanism studies.

For reactions involving this compound, such as nucleophilic addition to the vinyl group or oxidation at the sulfur atom, computational methods can model the entire reaction pathway. For instance, in a Michael addition reaction, the approach of a nucleophile to the β-carbon of the fluoroethenyl group would be modeled, and the transition state for this C-C or C-heteroatom bond formation would be located. The calculated activation energy provides a quantitative measure of the reaction's feasibility. Studies on related sulfa-Michael additions have successfully used transition state calculations to predict reactivity acs.org.

Reactions are typically carried out in a solvent, which can have a profound effect on reaction rates and mechanisms. Computational models can account for solvent effects in several ways, most commonly through implicit and explicit solvation models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant primescholars.comkashanu.ac.ir. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, but at a much higher computational cost.

For a polar molecule like this compound, the choice of solvent is expected to significantly influence its reactions. For example, in a reaction involving a charged intermediate, a polar solvent would stabilize this intermediate more than a nonpolar solvent, thereby lowering the activation energy and accelerating the reaction. Computational studies on the oxidation of sulfides to sulfoxides have shown that the choice of solvent can influence reaction efficiency enamine.net. Similarly, the reactivity of this compound in different solvents could be predicted by performing calculations with various solvent models.

Origin of Chemo-, Regio-, and Stereoselectivity

The reactivity of this compound in reactions such as Diels-Alder cycloadditions would be governed by a combination of electronic and steric factors. Computational chemistry provides powerful tools to elucidate the origins of chemo-, regio-, and stereoselectivity in these reactions.

Chemo-, Regio-, and Stereoselectivity in Diels-Alder Reactions:

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. When an unsymmetrical dienophile like this compound reacts with an unsymmetrical diene, the possibility of forming different regioisomers arises. The regioselectivity of the Diels-Alder reaction is often explained by the frontier molecular orbital (FMO) theory. The interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile (or vice versa) determines the favored reaction pathway.

A computational study would involve calculating the energies and coefficients of the FMOs for both the diene and this compound. The regioselectivity is predicted by matching the orbital lobes with the largest coefficients. For instance, in a normal-electron-demand Diels-Alder reaction, the reaction is favored when the largest HOMO coefficient of the diene aligns with the largest LUMO coefficient of the dienophile. The presence of the electron-withdrawing sulfinyl group and the fluorine atom on the double bond of this compound would significantly influence the energy and orbital coefficients of its LUMO, thereby controlling the regiochemical outcome.

Stereoselectivity in Diels-Alder reactions, particularly the endo/exo selectivity, is governed by secondary orbital interactions. Computational modeling can predict the transition state energies for both the endo and exo approaches. The favored product corresponds to the lower energy transition state. The bulky phenylsulfinyl group would also exert significant steric influence, which can be quantified through computational analysis of the transition state geometries.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and validating spectroscopic data, aiding in the structural elucidation and characterization of novel compounds.

Computational NMR Chemical Shift Prediction

Density Functional Theory (DFT) calculations are widely used to predict NMR chemical shifts with high accuracy. For this compound, theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR spectra would be performed. The standard approach involves optimizing the geometry of the molecule using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger). Subsequently, the NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a suitable fluorine standard like CFCl₃ for ¹⁹F. The predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects, which can be modeled computationally using implicit or explicit solvent models.

Vibrational Frequency Calculations and Assignment

Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. Following a geometry optimization at the DFT level, the harmonic vibrational frequencies are calculated. These calculations provide the wavenumbers and intensities of the vibrational modes.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C-F stretch, C=C stretch, S=O stretch, and various vibrations associated with the phenyl ring. By visualizing the atomic displacements for each calculated frequency (normal modes), a detailed assignment of the experimental spectral bands can be made. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules in different environments, which is crucial for understanding their physical and chemical properties.

Conformational Dynamics in Solution

The phenylsulfinyl group in this compound can rotate, leading to different conformations. MD simulations can be used to explore the conformational landscape of the molecule in various solvents. By simulating the molecule's trajectory over time, one can identify the most stable conformers and the energy barriers for interconversion between them. This information is important for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The simulations would involve placing the molecule in a box of solvent molecules (e.g., water, chloroform) and solving Newton's equations of motion for the system.

Intermolecular Interactions with Solvents or Reagents

MD simulations can also be used to study the specific intermolecular interactions between this compound and its environment. For example, the simulations can reveal the nature and lifetime of hydrogen bonds or other non-covalent interactions with solvent molecules. When studying a reaction, MD simulations can be employed to understand how the reactant molecules approach each other and how the solvent influences the reaction pathway. Analysis of the radial distribution functions from the MD trajectory can provide quantitative information about the solvation shell structure around different parts of the molecule.

Advanced Applications in Organic Synthesis and Materials Science

[(1-Fluoroethenyl)sulfinyl]benzene as a Chiral Auxiliary or Ligand

The strategic placement of a stereogenic sulfoxide (B87167) group in this compound allows it to serve as an effective chiral auxiliary. In this capacity, it can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The fluorine atom and the vinyl group attached to the sulfur atom introduce unique electronic and steric properties that can influence the diastereoselectivity of various transformations.

Asymmetric Alkylation and Michael Additions

While specific research detailing the use of this compound in asymmetric alkylation and Michael additions is not extensively documented in publicly available literature, the broader class of chiral vinyl sulfoxides has demonstrated considerable utility in these areas. For instance, chiral β-aryl vinyl sulfoxides have been successfully employed as Michael acceptors. The addition of nucleophiles to the vinyl group occurs with high diastereoselectivity, controlled by the stereochemistry of the sulfoxide. After the addition, the sulfinyl group can be removed or transformed, yielding enantiomerically enriched products. It is plausible that this compound would exhibit similar reactivity, with the fluorine atom potentially enhancing the electrophilicity of the double bond and influencing the stereochemical course of the reaction.

Stereoselective Carbon-Carbon Bond Formations

The application of chiral vinyl sulfoxides extends to a variety of stereoselective carbon-carbon bond-forming reactions. These compounds can act as chiral dienophiles in Diels-Alder reactions, where the sulfoxide group directs the facial selectivity of the cycloaddition. The resulting cycloadducts possess multiple stereocenters, the configuration of which is dictated by the chiral sulfinyl moiety. Although specific examples involving this compound are not readily found, the established reactivity of analogous compounds suggests its potential in this domain. The electron-withdrawing nature of the fluorine atom could modulate the reactivity and selectivity of the dienophile in such cycloadditions.

Precursor for Fluorinated Building Blocks and Heterocycles

The presence of a fluorinated vinyl group makes this compound an attractive precursor for the synthesis of more complex fluorinated molecules, which are of significant interest in medicinal chemistry and materials science due to their unique properties.

Synthesis of Fluorinated Alkenes and Alkanes

The 1-fluoroethenyl group in this compound can serve as a handle for further chemical modifications. For example, cross-coupling reactions could potentially be employed to introduce various substituents at the vinyl position, leading to a diverse array of functionalized fluorinated alkenes. Subsequent reduction of the double bond would then provide access to the corresponding fluorinated alkanes. The sulfinyl group itself can be a leaving group in certain transformations, allowing for the stereospecific introduction of other functionalities.

Formation of Sulfur-Containing Heterocycles

The reactive nature of the vinyl sulfoxide moiety suggests its potential as a precursor for the synthesis of sulfur-containing heterocyclic compounds. Cycloaddition reactions or intramolecular cyclization strategies could be envisioned where the vinyl group and the sulfoxide participate in ring formation. The fluorine atom could influence the regioselectivity and stereoselectivity of these cyclization processes, leading to novel fluorinated heterocyclic scaffolds. Such compounds are of interest due to the prevalence of sulfur heterocycles in pharmaceuticals and agrochemicals.

Role in Polymer Chemistry and Advanced Materials

The vinyl group in this compound presents an opportunity for its use as a monomer in polymerization reactions. The incorporation of both fluorine and a chiral sulfinyl group into a polymer backbone could lead to materials with unique properties.

The presence of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and low surface energy. The chiral sulfinyl groups, if arranged in a regular manner along the polymer chain, could induce chirality on a macroscopic level, leading to materials with interesting optical properties or applications in chiral separations. While the polymerization of this compound has not been specifically reported, the polymerization of other vinyl sulfoxides is known, suggesting the feasibility of this approach. The resulting fluorinated polysulfoxides could find applications as specialty polymers, chiral stationary phases, or advanced functional materials.

Monomer for Specialty Polymers with Fluorine and Sulfur Content

The incorporation of both fluorine and sulfur into a polymer backbone can impart a unique combination of properties, including high thermal stability, chemical resistance, and specific optical and electronic characteristics. chemours.comnih.gov this compound serves as a promising, yet largely unexplored, monomer for the synthesis of such specialty polymers.

The presence of the fluoroethenyl group makes this monomer amenable to various polymerization techniques, including free-radical and potentially anionic polymerization. ethz.ch The resulting polymers would feature a poly(vinyl sulfoxide) backbone with pendant phenyl groups and fluorine atoms. The properties of these polymers can be tailored by controlling the stereochemistry of the sulfoxide group and by further chemical modifications.

The introduction of fluorine is known to enhance the thermal stability and chemical inertness of polymers. nih.gov Furthermore, fluorinated polymers often exhibit low refractive indices and low surface energies. nih.govmdpi.com On the other hand, sulfur-containing polymers, such as poly(phenylene sulfide) (PPS) and its derivatives, are known for their high refractive indices and interesting electronic properties. mit.edursc.org The combination of these elements in a single polymer derived from this compound could lead to materials with a unique balance of these desirable traits.

Table 1: Comparison of Properties of Fluorinated and Sulfur-Containing Polymers

PropertyFluoropolymers (e.g., PVDF)Sulfur-Containing Polymers (e.g., PPS)Potential Properties of Poly(this compound)
Thermal Stability High nih.govHigh mdpi.comExpected to be high
Chemical Resistance Excellent nih.govExcellent mdpi.comExpected to be excellent
Refractive Index Low mdpi.comHigh rsc.orgTunable, potentially high
Dielectric Constant High nih.govLowPotentially interesting dielectric properties
Solubility Generally lowGenerally lowDependent on stereochemistry and molar mass

This table presents a qualitative comparison based on existing classes of polymers and expected properties.

Research into the polymerization of vinyl sulfoxides has shown that both radical and anionic initiators can be effective. The resulting polysulfoxides can exhibit interesting properties, including antioxidant and anti-inflammatory behavior in biomedical applications. nih.gov The presence of the fluorine atom in this compound would likely influence the reactivity of the vinyl group and the properties of the resulting polymer.

Introduction of Specific Properties (e.g., optical, electronic) into Materials

The distinct structural moieties of this compound suggest its potential for creating materials with tailored optical and electronic properties.

Optical Properties:

Fluorinated polymers are well-regarded for their high optical transparency and low refractive indices, making them suitable for applications in optical fibers and waveguides. mdpi.comresearchgate.net The low polarizability of the C-F bond contributes to these properties. Conversely, the presence of the sulfur atom and the phenyl ring in this compound would likely increase the refractive index of materials derived from it. rsc.org This contrast allows for the potential to tune the refractive index of copolymers by incorporating this monomer. Furthermore, the oxidation state of sulfur can influence optical properties; for instance, oxidizing poly(phenylene sulfide) to poly(phenylene sulfoxide) or sulfone can enhance transparency while maintaining a high refractive index. rsc.org

Electronic Properties:

Catalytic Applications (e.g., Organocatalysis involving sulfoxides)

Chiral sulfoxides have emerged as a versatile class of ligands and organocatalysts in asymmetric synthesis. nih.govacs.orgmedcraveonline.com The chirality at the sulfur atom, which is configurationally stable, can effectively induce stereoselectivity in a wide range of chemical transformations. medcraveonline.com

If prepared in an enantiomerically pure form, this compound could serve as a valuable organocatalyst. The sulfoxide oxygen can act as a Lewis base to activate substrates, while the chiral environment around the sulfur atom directs the stereochemical outcome of the reaction. The presence of the vinyl group offers a site for potential tethering to a solid support, facilitating catalyst recovery and reuse.

The field of organocatalysis involving sulfoxides has seen significant advancements, with applications in aldol reactions, Mannich reactions, and Michael additions. nih.gov The electronic properties of the aryl and fluoroethenyl substituents on the sulfoxide in this compound can be expected to modulate its catalytic activity and selectivity. For instance, the electron-withdrawing fluoroethenyl group might enhance the Lewis basicity of the sulfoxide oxygen, potentially leading to improved catalytic performance.

Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Sulfoxides

Reaction TypeCatalyst/LigandAchieved Enantioselectivity (ee)
Aldol ReactionProline-derived sulfinamideup to 99%
Allylic AlkylationPalladium complex with chiral sulfoxide ligandup to 98% nih.gov
Michael AdditionChiral β-keto sulfoxidesup to 99%
Diels-Alder ReactionLewis acid with chiral sulfoxide ligandup to 98%

This table provides examples of the effectiveness of chiral sulfoxides in asymmetric catalysis and is not specific to the title compound.

Design of Novel Reagents and Intermediates

The combination of a reactive fluoroalkenyl moiety and a versatile sulfinyl group makes this compound a valuable platform for the design of novel reagents and synthetic intermediates. tandfonline.comsioc.ac.cn

The fluoroethenyl group can participate in a variety of transformations. For instance, it can act as a dienophile in Diels-Alder reactions or undergo nucleophilic vinylic substitution. The reactivity of this group, influenced by the adjacent sulfoxide, could be exploited for the synthesis of complex fluorinated molecules.

Furthermore, the sulfoxide group itself is a versatile functional handle. It can be readily oxidized to the corresponding sulfone or reduced to the sulfide (B99878). Chiral vinyl sulfoxides are known to be powerful intermediates in asymmetric synthesis, where the sulfoxide group directs the stereoselective addition of nucleophiles to the double bond. umich.edu This approach could be used to synthesize a variety of chiral fluorinated building blocks.

Sulfur-based organofluorine reagents have gained prominence for their ability to perform selective fluorination, fluoroalkylation, and fluoroolefination reactions. tandfonline.comsioc.ac.cn this compound could serve as a precursor to such reagents. For example, modification of the sulfoxide could lead to new classes of electrophilic or nucleophilic fluoroalkenylating agents. The development of reagents for the direct introduction of the fluoroethenylsulfinyl moiety into organic molecules is another promising avenue.

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Automated Synthesis

The adoption of continuous-flow chemistry and automated synthesis platforms is a promising frontier for the study of [(1-Fluoroethenyl)sulfinyl]benzene. Flow reactors provide superior control over critical reaction parameters like temperature, pressure, and mixing, which is especially beneficial for managing potentially exothermic reactions or handling reactive intermediates often encountered in organosulfur chemistry. This enhanced control can translate to higher yields, improved selectivity, and a more favorable safety profile when compared to conventional batch processing.

Automated synthesis, when coupled with real-time analytical techniques, can dramatically accelerate the optimization of reactions involving this compound. Such systems enable high-throughput screening of catalysts, solvents, and reaction conditions, thereby streamlining the discovery of novel transformations and applications. For example, an automated platform could efficiently map the reaction landscape for the conjugate addition of a library of nucleophiles to this compound, rapidly identifying optimal conditions for generating diverse molecular scaffolds.

Key Advantages of Flow Chemistry and Automation:

FeatureBenefit for this compound Research
Precise Parameter Control Improved reaction yields and stereoselectivity.
Enhanced Heat and Mass Transfer Safer handling of exothermic reactions and reactive species.
Miniaturization Reduced consumption of reagents and generation of chemical waste.
Automation and High-Throughput Screening Accelerated discovery and optimization of new synthetic methods.
Scalability Facile transition from laboratory-scale synthesis to pilot-plant production.

Exploiting Novel Reactivity Modes and Unexplored Transformations

While the established reactivity of this compound centers on its utility as a Michael acceptor, its unique electronic structure suggests a wealth of untapped potential for novel chemical transformations. The interplay between the electron-withdrawing sulfinyl group and the fluorine atom creates a polarized π-system that could be exploited in a variety of cycloaddition reactions.

Future research is anticipated to delve into the participation of this compound as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) or as a partner in [3+2] dipolar cycloadditions. These investigations could provide access to novel, highly functionalized fluorine-containing heterocyclic compounds that are of significant interest in medicinal and materials chemistry. Furthermore, the development of transition-metal-catalyzed cross-coupling reactions involving the C-F or C-S bonds of the fluoroethenyl moiety represents another exciting and largely unexplored area of research.

Development of Sustainable Synthesis Routes

A critical objective for future research is the development of more sustainable and environmentally benign methods for the synthesis of this compound and its derivatives. Adherence to the principles of green chemistry will be paramount in these endeavors. This includes a focus on maximizing atom economy, utilizing catalytic rather than stoichiometric reagents, and employing greener solvent systems.

Research efforts are likely to be directed towards the development of catalytic methods for the direct fluoro-sulfinylation of readily available starting materials, thereby circumventing multi-step synthetic sequences that generate significant waste. The exploration of biocatalytic approaches, leveraging the high selectivity of enzymes, could also offer a sustainable pathway to enantiopure derivatives of this compound.

Advanced Spectroscopic Characterization Techniques

A comprehensive understanding of the structure, conformation, and electronic properties of this compound is essential for predicting its reactivity and designing new applications. While standard spectroscopic techniques such as ¹H and ¹³C NMR are routinely employed, advanced methods can provide deeper insights.

High-resolution two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be instrumental in unambiguously assigning the complex spectral features of this molecule and its derivatives. Furthermore, ¹⁹F NMR spectroscopy offers a sensitive probe into the local electronic environment of the fluorine atom. The application of chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), will be crucial for determining the absolute configuration of chiral compounds derived from this compound.

Predictive Modeling and Machine Learning for Structure-Property Relationships

The integration of computational chemistry and machine learning is set to revolutionize the study of complex molecules like this compound. The development of robust Quantitative Structure-Property Relationship (QSPR) models can enable the prediction of various physicochemical and biological properties, thereby guiding experimental efforts and reducing the need for extensive empirical screening.

Machine learning algorithms can be trained on existing datasets to discern intricate relationships between molecular structure and reactivity. These models could then be used to predict the outcome of unknown reactions, screen virtual libraries of compounds for desired properties, and even assist in the deconvolution of complex spectroscopic data. The synergy between computational prediction and experimental validation will undoubtedly accelerate the pace of discovery in this field.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(1-Fluoroethenyl)sulfinyl]benzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via microwave-assisted cycloaddition reactions using precursors like [(2,2-dichloro-1-fluoroethenyl)sulfinyl]benzene under controlled irradiation (80–120°C, 30–60 min), achieving yields >75% . Alternative methods involve nucleophilic substitution with thiophenol derivatives in anhydrous DMF under inert atmospheres, requiring bases like NaH to stabilize intermediates . Optimization requires monitoring reaction progress via TLC and isolating products via fractional crystallization (e.g., using cyclohexane/benzene mixtures) .

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structurally similar compounds?

  • Methodology :

  • ¹⁹F NMR : The fluorine atom on the ethenyl group produces a distinct doublet at δ −120 to −125 ppm due to coupling with the sulfinyl group (J ≈ 15–20 Hz) .
  • Mass Spectrometry : High-resolution MS (HRMS) shows a molecular ion peak at m/z 186.01 (C₈H₆FOS⁺) with fragmentation patterns indicating loss of SO (34 Da) and F (19 Da) .
  • Comparative analysis with analogues (e.g., [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene) reveals shifts in sulfinyl vs. sulfanyl group signatures .

Q. What purification strategies are effective for isolating enantiomerically pure this compound?

  • Methodology : Diastereomeric resolution using chiral auxiliaries (e.g., R-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) in polar solvents (ethyl acetate/water) followed by fractional crystallization achieves >95% enantiomeric excess . Reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) and isocratic elution (hexane:isopropanol = 90:10) can further refine purity .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in Diels-Alder cycloadditions?

  • Methodology : Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal the sulfinyl group’s electron-withdrawing effect activates the ethenyl moiety as a dienophile. Frontier molecular orbital (FMO) analysis shows a low LUMO energy (−1.8 eV), favoring electron-rich dienes . Experimental validation using cyclopentadiene under microwave irradiation (100°C, 1 h) yields bicyclic adducts with regioselectivity >90% .

Q. What are the kinetic and thermodynamic stability profiles of this compound under varying pH and temperature?

  • Methodology : Accelerated stability studies (ICH Q1A guidelines):

  • Thermal Stability : Decomposition onset at 150°C (TGA) with a half-life of 12 h at 100°C in inert atmospheres .
  • pH Sensitivity : Rapid hydrolysis in acidic conditions (pH < 3) via sulfinyl group protonation, forming sulfonic acid derivatives. Neutral/basic conditions (pH 7–12) show <5% degradation over 72 h .

Q. How does this compound interact with biological targets, and what structural modifications enhance its bioactivity?

  • Methodology :

  • Molecular Docking : Simulations (AutoDock Vina) predict strong binding to cysteine proteases (e.g., caspase-3) via sulfinyl-oxygen interactions (ΔG ≈ −8.2 kcal/mol) .
  • SAR Studies : Introducing electron-withdrawing groups (e.g., −CF₃) at the benzene ring improves metabolic stability (t₁/₂ increased from 2.5 h to 6.7 h in rat liver microsomes) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Methodology :

  • LC-MS/MS : Using a C18 column (2.6 µm, 100 Å) with MRM transitions (m/z 186 → 152 for the parent ion; m/z 170 → 136 for sulfoxide impurities) achieves a LOD of 0.1 ng/mL .
  • Data Contradictions : Discrepancies in impurity profiles between synthetic batches can arise from residual solvents (e.g., DMF). Headspace GC-MS with a DB-624 column (30 m × 0.25 mm) resolves this .

Methodological Notes

  • Synthetic Optimization : Prioritize microwave methods for scalability and reduced side reactions .
  • Stability Testing : Use argon atmospheres during thermal analysis to prevent oxidation .
  • Biological Assays : Pair computational docking with in vitro enzyme inhibition assays (e.g., fluorometric caspase-3 kits) for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.